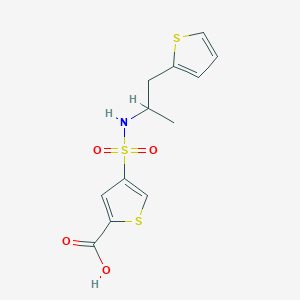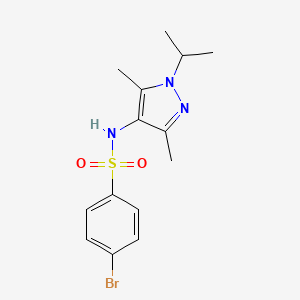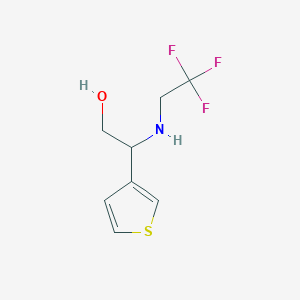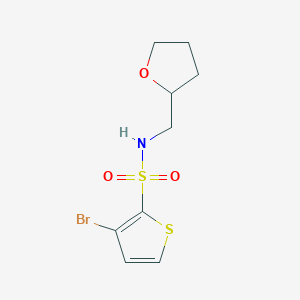
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as TPTC, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. TPTC is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom.
科学研究应用
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In materials science, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In electronics, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in organic field-effect transistors and organic solar cells.
作用机制
The mechanism of action of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have a number of biochemical and physiological effects in cells and animals. In cells, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the growth and survival of cancer cells. In animals, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to reduce inflammation and to inhibit the growth of tumors.
实验室实验的优点和局限性
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has a number of advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is also stable under a variety of conditions and can be stored for extended periods of time. However, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. One area of research is the development of new materials based on 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks and covalent organic frameworks, but there is still much to be explored in this area. Another area of research is the development of new drugs based on 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties, but more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid could be studied for its potential applications in electronics. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has already been studied for its potential use in organic field-effect transistors and organic solar cells, but there is still much to be explored in this area as well.
Conclusion:
In conclusion, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a reliable and efficient method, and has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in materials science and electronics. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has a number of advantages for lab experiments, but also has some limitations. There are many future directions for the study of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid, including the development of new materials and drugs, and its potential applications in electronics.
合成方法
The synthesis of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 2-(chloromethyl)propane-1,3-diol in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. This synthesis method has been reported in a number of scientific articles and has been found to be reliable and efficient.
属性
IUPAC Name |
4-(1-thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-8(5-9-3-2-4-18-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-4,6-8,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQMQDTUBFQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)
